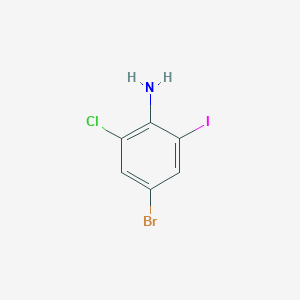

4-Bromo-2-chloro-6-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H4BrClIN |

|---|---|

Molecular Weight |

332.36 g/mol |

IUPAC Name |

4-bromo-2-chloro-6-iodoaniline |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |

InChI Key |

ODRRRUCLKFJJNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)I)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-chloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the tri-halogenated aromatic compound, 4-Bromo-2-chloro-6-iodoaniline. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern offers multiple reactive sites for further functionalization.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClIN | [1][2] |

| Molecular Weight | 332.36 g/mol | [1] |

| Melting Point | 97-97.5 °C | [3] |

| Boiling Point (Predicted) | 303.7 ± 42.0 °C | [3] |

| Density (Predicted) | 2.341 ± 0.06 g/cm³ | [3] |

| InChI | InChI=1S/C6H4BrClIN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | [1] |

| SMILES | C1=C(C=C(C(=C1Cl)N)I)Br | [1] |

| CAS Number | 56141-11-8 | [1][3] |

Synthesis Protocol: A Multi-Step Approach

The synthesis of this compound is typically achieved through a multi-step process starting from aniline (B41778). This pathway involves the sequential introduction of the halogen substituents onto the aromatic ring, with the amino group being protected and then deprotected.

Experimental Workflow for Synthesis

Caption: Multi-step synthesis of this compound from aniline.

Detailed Experimental Protocol for Iodination (Step 5)

This protocol outlines the final step in the synthesis, the iodination of 4-bromo-2-chloroaniline.

Materials:

-

4-Bromo-2-chloroaniline

-

Glacial Acetic Acid

-

Iodine Monochloride (ICl)

-

Sodium bisulfite solution

-

Water

-

Ice

Procedure:

-

Dissolve 4-bromo-2-chloroaniline in glacial acetic acid in a round-bottom flask with stirring.

-

Slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture.

-

Heat the mixture gently on a steam bath.

-

Cool the solution to approximately 50°C and add a solution of sodium bisulfite to quench any unreacted iodine monochloride.

-

Add water to the reaction mixture and cool it in an ice bath to precipitate the crude product.

-

Collect the crude this compound by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Characterization Techniques Workflow

Caption: Key analytical techniques for the characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons. Due to the substitution pattern, these protons are not coupled to each other and should appear as singlets. The amine protons will likely appear as a broad singlet.

-

Note: Specific chemical shift values can vary depending on the solvent and concentration.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3300 | N-H stretching (primary amine) |

| 1620 - 1580 | N-H bending (primary amine) |

| 1550 - 1450 | Aromatic C=C stretching |

| 850 - 750 | C-H out-of-plane bending |

| Below 700 | C-Cl, C-Br, C-I stretching |

-

Note: The provided data is based on typical ranges for these functional groups.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 331, 333, 335 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing the characteristic isotopic pattern for one bromine and one chlorine atom. |

| 204, 206 | Loss of iodine radical ([M-I]⁺) |

| 127 | Iodine cation ([I]⁺) |

-

Note: The relative intensities of the isotopic peaks are crucial for confirming the presence of bromine and chlorine.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The multi-step synthesis from aniline is a robust method for obtaining this versatile intermediate. The characterization data presented, obtained through a combination of spectroscopic and physical methods, are essential for confirming the identity and purity of the compound. This information will be valuable for researchers and scientists utilizing this compound in their synthetic endeavors.

References

Chemical properties of 4-Bromo-2-chloro-6-iodoaniline

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-chloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tri-halogenated aromatic amine, a compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring three different halogens on an aniline (B41778) scaffold, makes it a highly versatile precursor for the synthesis of complex, poly-functionalized molecules. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective, sequential functionalization through various cross-coupling reactions.[1] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, experimental protocols for synthesis and analysis, and safety information, serving as a critical resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These predicted and experimental values are crucial for designing reaction conditions, purification procedures, and storage protocols.

Table 1: Physical and Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 56141-11-8 | [2][3][4][5] |

| Molecular Formula | C₆H₄BrClIN | [2][5][6] |

| Molecular Weight | 332.36 g/mol | [2][3][5][7] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)I)Br | [2] |

| InChI Key | ODRRRUCLKFJJNQ-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 97-97.5 °C | [3][4] |

| Boiling Point | 303.7 ± 42.0 °C (Predicted) | [3][4] |

| Density | 2.341 ± 0.06 g/cm³ (Predicted) | [3][4] |

| XLogP3 (Lipophilicity) | 3.2 | [2][7] |

| Solubility | Based on analogous compounds, it is expected to have high solubility in nonpolar (e.g., Toluene) and polar aprotic (e.g., Acetone, Ethyl Acetate) solvents, moderate solubility in polar protic solvents (e.g., Ethanol, Methanol), and very low solubility in water.[8] | [8] |

Reactivity and Applications

The primary utility of this compound stems from the hierarchical reactivity of its three distinct carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is the most reactive, followed by the C-Br bond, and finally the C-Cl bond. This allows for a stepwise and site-selective introduction of different substituents onto the aromatic ring.

This predictable reactivity makes the compound a valuable building block for:

-

Pharmaceutical Synthesis: Creating complex scaffolds for active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: Serving as an intermediate for novel herbicides and fungicides.[1][9]

-

Materials Science: Acting as a precursor for functional materials like conductive polymers and specialized coatings where halogen atoms can tune electronic properties.[1]

A key documented reaction is its use in the synthesis of 1-Bromo-3-chloro-5-iodobenzene through reductive deamination using isoamyl nitrite.[10]

Caption: Selective cross-coupling reactivity pathway.

Spectral Information

Spectral analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Key Spectral Data

| Technique | Data Summary | Source(s) |

| Mass Spectrometry (GC-MS) | The compound has been analyzed by GC-MS. The mass spectrum shows a molecular ion peak corresponding to its molecular weight. Key fragments observed include m/z values of 333, 129, and 127. | [2][11][12] |

| Infrared (IR) Spectroscopy | Attenuated Total Reflectance (ATR) IR spectroscopy has been successfully used to identify the compound and its precursors. Expected characteristic peaks include N-H stretches (around 3300-3500 cm⁻¹) and C-X (halogen) stretches in the fingerprint region. | [13] |

| NMR Spectroscopy | While NMR is a standard technique for structural elucidation, readily available, fully assigned ¹H and ¹³C NMR spectra are not present in the public domain but are referenced in academic contexts. The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. | [14] |

Experimental Protocols

General Synthetic Strategy

The synthesis of this compound is a multi-step process that typically starts with a simpler aniline or acetanilide (B955) and involves sequential halogenation. The protecting acetyl group on acetanilide directs the electrophilic substitution and can be removed in a final step.

Caption: General workflow for chemical synthesis.

Methodology:

-

Protection: Aniline is first protected by acetylation with acetic anhydride (B1165640) to form acetanilide. This moderates the reactivity of the amino group and directs substitution.

-

Sequential Halogenation: The acetanilide is subjected to a series of electrophilic aromatic substitution reactions. The order of halogen introduction can be varied to achieve the desired isomer. For example, chlorination using N-chlorosuccinimide (NCS), followed by bromination (Br₂ in acetic acid), and finally iodination with iodine monochloride (ICl).

-

Deprotection: The resulting N-(4-bromo-2-chloro-6-iodophenyl)acetamide intermediate is hydrolyzed using acidic or basic conditions to remove the acetyl group, yielding the crude aniline product.

-

Purification: The crude product is purified, typically by column chromatography over silica (B1680970) gel, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient. The final product's purity is confirmed by TLC, GC-MS, and NMR.

Analytical Characterization Workflow

Caption: Standard workflow for analytical characterization.

Methodology:

-

Sample Preparation: A small amount of the purified solid is prepared for each analytical technique as appropriate (e.g., dissolved in a deuterated solvent like CDCl₃ for NMR).

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a GC to separate it from any residual impurities. The separated components are then ionized and analyzed by the mass spectrometer to confirm the molecular weight and fragmentation pattern.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure, including the substitution pattern on the aromatic ring and the number of protons and carbons.

-

IR Spectroscopy: The sample is analyzed to identify characteristic functional groups. This technique is particularly useful for confirming the presence of the N-H bonds of the amine group.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H301 | Toxic if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |

| Source:[2] |

Handling Recommendations:

-

Always handle this chemical inside a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15]

-

Avoid inhalation of dust and contact with skin and eyes.[16]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[16]

-

All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[6]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 56141-11-8 [m.chemicalbook.com]

- 4. This compound | 56141-11-8 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 2-Bromo-4-chloro-6-iodobenzenamine | C6H4BrClIN | CID 20216596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. guidechem.com [guidechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. harricksci.com [harricksci.com]

- 14. Analyze the attached NMR for 4-bromo-2-chloro-6-iodo | Chegg.com [chegg.com]

- 15. technopharmchem.com [technopharmchem.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Elucidation of 4-Bromo-2-chloro-6-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-6-iodoaniline is a tri-halogenated aromatic amine, a class of compounds that serves as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The precise substitution pattern on the aniline (B41778) ring dictates its chemical reactivity and potential biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is of paramount importance. This technical guide provides a comprehensive overview of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data for this compound.

Due to the limited availability of public experimental NMR spectra for this specific compound, predicted ¹H and ¹³C NMR data are presented herein. This guide also outlines detailed experimental protocols for acquiring such spectroscopic data, catering to the needs of researchers in organic synthesis and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. NMR prediction tools utilize algorithms based on extensive databases of known chemical shifts and coupling constants.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.65 | Doublet | H-5 | ~145.0 | C-1 (C-NH₂) |

| ~7.48 | Doublet | H-3 | ~139.0 | C-3 |

| ~4.50 | Broad Singlet | -NH₂ | ~133.0 | C-5 |

| ~120.0 | C-4 (C-Br) | |||

| ~110.0 | C-2 (C-Cl) | |||

| ~90.0 | C-6 (C-I) |

Table 2: Mass Spectrometry (MS) Data

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

| m/z | Relative Intensity (%) | Possible Fragment |

| 333 | Moderate | [M+2]⁺ (Isotopic peak) |

| 331 | High | [M]⁺ (Molecular Ion) |

| 204 | Moderate | [M - I]⁺ |

| 127 | Low | [I]⁺ |

Note: The presence of bromine and chlorine will result in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Table 3: Infrared (IR) Spectroscopy Data

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400 - 3500 | Medium, Sharp (Doublet) | N-H asymmetric and symmetric stretching |

| 3200 - 3400 | Medium, Broad | N-H stretching (H-bonded) |

| ~1620 | Strong | N-H bending (scissoring) |

| 1550 - 1600 | Medium to Strong | C=C aromatic ring stretching |

| ~1300 | Strong | C-N stretching |

| 1000 - 1100 | Strong | C-Br stretching |

| 750 - 850 | Strong | C-Cl stretching |

| 500 - 600 | Medium | C-I stretching |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of solid organic compounds like this compound.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure complete dissolution, the vial may be gently warmed or sonicated.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

This non-destructive technique is ideal for the analysis of solid powder samples.

-

Background Collection:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and environment.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be analyzed for the presence of characteristic absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of semi-volatile aromatic amines.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC-MS System Parameters:

-

Injector: Set the injector temperature to 250-280°C. A splitless injection is often used for trace analysis.

-

GC Column: Use a capillary column suitable for the analysis of aromatic compounds (e.g., a 30 m x 0.25 mm ID column with a 5% phenyl-polydimethylsiloxane stationary phase).

-

Oven Temperature Program:

-

Initial temperature: ~100°C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of ~300°C.

-

Hold at the final temperature for several minutes to ensure elution of the compound.

-

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

MS Interface Temperature: Set to 280-300°C.

-

Ion Source Temperature: Typically set to 200-230°C.

-

Mass Range: Scan a mass range of m/z 50-500.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The compound will be separated from the solvent and any impurities as it passes through the GC column.

-

Upon elution from the column, the compound will enter the mass spectrometer, where it will be ionized (typically by electron impact), and the resulting ions will be separated and detected based on their mass-to-charge ratio.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.

Caption: General Workflow for Spectroscopic Analysis

Molecular Structure and Mass Spectrometry Fragmentation

This diagram shows the molecular structure of this compound and a plausible fragmentation pathway in mass spectrometry.

Caption: Structure and Proposed MS Fragmentation

Key Infrared Vibrational Modes

The diagram below highlights the key functional group vibrations expected in the IR spectrum of this compound.

Caption: Key IR Vibrational Modes

An In-depth Technical Guide to 4-bromo-2-chloro-6-iodoaniline (CAS 56141-11-8): Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromo-2-chloro-6-iodoaniline (CAS number 56141-11-8), a tri-halogenated aniline (B41778) of significant interest in synthetic and medicinal chemistry. This document details its synthesis, summarizes its known characteristics, and explores its potential applications in drug discovery and materials science, supported by experimental methodologies and visual workflows.

Core Properties and Specifications

This compound is a unique synthetic building block due to the presence of three different halogen substituents on the aniline ring. This substitution pattern offers a platform for selective and sequential chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 56141-11-8 | [2][3] |

| Molecular Formula | C₆H₄BrClIN | [2] |

| Molecular Weight | 332.36 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 97-98 °C | |

| XLogP3 | 3.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 330.82604 Da | [2] |

| Monoisotopic Mass | 330.82604 Da | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[2] Work should be conducted in a well-ventilated area, and inhalation of dust or fumes should be avoided.[4]

Hazard Statements:

Synthesis and Experimental Protocol

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like aniline. The following is a representative synthetic workflow.

Detailed Experimental Protocol: Iodination of 4-bromo-2-chloroaniline

This protocol details the final iodination step to produce this compound.

Materials:

-

4-bromo-2-chloroaniline

-

Glacial acetic acid

-

Iodine monochloride (ICl) solution

-

Sodium bisulfite (NaHSO₃) solution

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-bromo-2-chloroaniline in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a solution of iodine monochloride in acetic acid to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing a solution of sodium bisulfite to quench any unreacted iodine monochloride.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining acid and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Potential Applications in Research and Drug Development

While direct biological studies on this compound are limited, the unique arrangement of its halogen atoms and its structural similarity to other biologically active halogenated anilines suggest several potential applications.

Versatile Synthetic Intermediate

The differential reactivity of the C-I, C-Br, and C-Cl bonds in cross-coupling reactions (reactivity: C-I > C-Br > C-Cl) makes this compound a highly versatile precursor for creating poly-functionalized aromatic systems.[1] This allows for the sequential and site-selective introduction of different functional groups, a valuable strategy in the synthesis of complex molecules for medicinal chemistry and materials science.

Potential as a Scaffold for Bioactive Molecules

Halogenated anilines are a known class of compounds with a range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity: Studies on structurally similar compounds, such as 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline, have demonstrated significant antimicrobial and antibiofilm activities against pathogenic bacteria.[5][6] The proposed mechanism of action involves the inhibition of adenylate cyclase, a key enzyme in bacterial signaling.[5][6] The presence of halogen atoms is thought to enhance the binding affinity of these compounds to their biological targets through halogen bonding.[5][6]

Anticancer Potential: The aniline scaffold is present in numerous approved drugs, although it can sometimes be associated with metabolic instability and toxicity.[4][7] However, the strategic placement of halogens can modulate these properties. Polyhalogenated anilines, such as 4-bromo-2,6-diiodoaniline, have been proposed as valuable scaffolds for the development of kinase inhibitors, a major class of anticancer drugs.[8] The different halogen atoms can be functionalized to interact with specific residues in the active site of a target kinase, while other positions can be modified to optimize pharmacokinetic properties.

Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum standardized to a specific optical density (e.g., 0.5 McFarland standard).

-

Inoculate each well (except for a sterility control) with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Suppliers

This compound is available from a number of chemical suppliers catering to the research and development sector. A non-exhaustive list of suppliers includes:

-

Shanghai Haohong Pharmaceutical Co., Ltd.[9]

-

Shanghai UCHEM Inc.[9]

-

Bide Pharmatech Ltd.[9]

-

Zhuhai Aobokai Biomedical Technology Co., Ltd.[9]

-

Ambeed

-

AOBChem USA[10]

-

Hoffman Fine Chemicals[9]

Conclusion

This compound is a highly functionalized synthetic intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique tri-halogenated structure allows for selective and sequential modifications, providing a powerful tool for the construction of complex molecular architectures. While direct biological data for this specific compound is not yet widely available, the known activities of related halogenated anilines suggest that it could serve as a valuable scaffold for the discovery of new therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development. Further research into the biological properties of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56141-11-8 [chemicalbook.com]

- 4. news.umich.edu [news.umich.edu]

- 5. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for the synthesis of 4-Bromo-2-chloro-6-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the starting materials and synthetic route for the preparation of 4-Bromo-2-chloro-6-iodoaniline, a versatile tri-halogenated aromatic amine with significant potential in pharmaceutical and materials science research. This document outlines the multi-step synthesis starting from aniline (B41778), detailing the experimental protocols for each intermediate and presenting relevant quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound from aniline is a well-established multi-step process involving the sequential introduction of halogen atoms onto the aromatic ring. The amino group of aniline is first protected by acetylation to control its reactivity and directing effects. This is followed by electrophilic aromatic substitution reactions for bromination and chlorination. Subsequently, the protecting acetyl group is removed via hydrolysis to yield 4-bromo-2-chloroaniline (B1269894). The final step involves the iodination of this intermediate to afford the target molecule.

Caption: Multi-step synthesis of this compound from aniline.

Starting Materials and Intermediates: Quantitative Data

The following table summarizes the key physical properties and typical yields for the starting material and synthetic intermediates.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| Aniline | C₆H₇N | 93.13 | -6 | - |

| Acetanilide | C₈H₉NO | 135.17 | 113-115 | 80-90[1] |

| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169[2][3] | 60-70[4] |

| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | 151-156[5][6] | ~68[3] |

| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 70-72[7] | 57-78[8][9] |

| This compound | C₆H₄BrClIN | 332.36 | Not readily available | - |

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Acetylation of Aniline to Acetanilide

This step protects the highly reactive amino group to prevent side reactions in subsequent halogenation steps.

Caption: Experimental workflow for the synthesis of Acetanilide.

Methodology:

-

In a flask, dissolve aniline in a mixture of concentrated hydrochloric acid and water.[10][11]

-

To this solution, add acetic anhydride with vigorous stirring.[1][12]

-

A solution of sodium acetate (B1210297) in water is then added to precipitate the crude acetanilide.[10]

-

The mixture is cooled in an ice bath to maximize precipitation.[10][11]

-

The solid product is collected by vacuum filtration and washed with cold water.[10][11]

-

The crude acetanilide is purified by recrystallization from a hot ethanol-water mixture to yield white, flaky crystals.[13]

Step 2: Bromination of Acetanilide to 4-Bromoacetanilide

This electrophilic aromatic substitution introduces a bromine atom at the para position to the activating acetamido group.

Methodology:

-

Dissolve acetanilide in glacial acetic acid.[14]

-

A solution of bromine in glacial acetic acid is added dropwise to the acetanilide solution with stirring.[14]

-

The reaction mixture is stirred at room temperature for a specified period.

-

The resulting solution is poured into a large volume of cold water to precipitate the 4-bromoacetanilide.[14]

-

The product is collected by filtration, washed with water, and then recrystallized from ethanol to obtain a purified product.[14]

Step 3: Chlorination of 4-Bromoacetanilide to 4-Bromo-2-chloroacetanilide

A chlorine atom is introduced ortho to the acetamido group in this step.

Methodology:

-

Suspend 4-bromoacetanilide in a mixture of glacial acetic acid and concentrated hydrochloric acid.[9]

-

Cool the mixture in an ice bath.

-

A solution of a chlorinating agent, such as sodium chlorate, in water is added slowly to the cooled and stirred suspension.[5]

-

After the addition is complete, the reaction is stirred at room temperature for about an hour.[5]

-

The precipitated product is collected by suction filtration and washed with ice-cold water.[5]

-

The crude 4-bromo-2-chloroacetanilide can be purified by recrystallization from methanol.[5]

Step 4: Hydrolysis of 4-Bromo-2-chloroacetanilide to 4-Bromo-2-chloroaniline

The protecting acetyl group is removed to regenerate the amino group.

Methodology:

-

Reflux a mixture of 4-bromo-2-chloroacetanilide, 95% ethanol, and concentrated hydrochloric acid for approximately 30 minutes.[9]

-

A precipitate of the hydrochloride salt of the aniline may form.

-

Hot water is added to dissolve the solid, and the solution is then poured over ice.[9]

-

The solution is neutralized by the addition of a 50% sodium hydroxide (B78521) solution, which precipitates the free amine.[9]

-

The crude 4-bromo-2-chloroaniline is collected by filtration and can be purified by recrystallization from hexane.[9]

Step 5: Iodination of 4-Bromo-2-chloroaniline to this compound

The final step introduces an iodine atom at the remaining ortho position to the amino group.

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Dissolve 4-bromo-2-chloroaniline in glacial acetic acid.[15]

-

A solution of iodine monochloride in acetic acid is added to the stirred solution.[15]

-

The reaction mixture is stirred at room temperature.

-

The mixture is then poured into water and neutralized with a sodium hydroxide solution to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization.

Conclusion

The synthesis of this compound from aniline is a robust and well-documented procedure. Careful control of reaction conditions and purification of intermediates are crucial for obtaining a high-purity final product. This technical guide provides researchers and drug development professionals with the necessary information to successfully synthesize this valuable building block for further chemical exploration and the development of novel compounds.

References

- 1. scribd.com [scribd.com]

- 2. Solved Write-Up Sheet for Synthesis of Bromoacetanilides | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solved Part C: Synthesis of 4-Bromo-2-chloroacetanilide rom | Chegg.com [chegg.com]

- 6. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. guidechem.com [guidechem.com]

- 8. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. cram.com [cram.com]

- 14. prepchem.com [prepchem.com]

- 15. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]

Multi-step synthesis of 4-Bromo-2-chloro-6-iodoaniline from aniline

An In-Depth Technical Guide to the Multi-Step Synthesis of 4-Bromo-2-chloro-6-iodoaniline from Aniline (B41778)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of this compound, a tri-halogenated aniline with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of three different halogens on the aniline ring offers a unique platform for selective, sequential functionalization, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials.

This document outlines a well-established synthetic pathway starting from aniline, detailing the experimental protocols for each step and presenting key quantitative data in a structured format for ease of reference.

Synthetic Strategy Overview

The synthesis of this compound from aniline is a five-step process that involves the protection of the reactive amino group, followed by sequential halogenation reactions, and concluding with deprotection and a final halogenation. The chosen route is designed to control the regioselectivity of the halogenation steps, which is crucial for the successful synthesis of the target molecule.

The overall synthetic workflow is as follows:

-

Acetylation of Aniline: The amino group of aniline is protected by acetylation to form acetanilide (B955). This moderates the activating effect of the amino group and directs subsequent electrophilic aromatic substitution to the para position.[1]

-

Bromination of Acetanilide: Acetanilide undergoes electrophilic bromination, yielding 4-bromoacetanilide as the major product due to the ortho, para-directing nature of the acetamido group.[1]

-

Chlorination of 4-Bromoacetanilide: The introduction of a chlorine atom at the ortho position to the acetamido group is achieved through the chlorination of 4-bromoacetanilide, resulting in the formation of 4-bromo-2-chloroacetanilide.[1][2][3]

-

Hydrolysis of 4-Bromo-2-chloroacetanilide: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 4-bromo-2-chloroaniline (B1269894).[4]

-

Iodination of 4-Bromo-2-chloroaniline: The final step involves the iodination of 4-bromo-2-chloroaniline to introduce an iodine atom at the remaining ortho position, affording the target compound, this compound.[5][6]

Visualization of the Synthetic Pathway

The following diagram illustrates the multi-step synthesis of this compound from aniline.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Aniline | C₆H₇N | 93.13 | -6 |

| Acetanilide | C₈H₉NO | 135.17 | 113-115 |

| 4-Bromoacetanilide | C₈H₈BrNO | 214.06 | 165-169 |

| 4-Bromo-2-chloroacetanilide | C₈H₇BrClNO | 248.51 | 151-152[7] |

| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | 70-72[8][9] |

| This compound | C₆H₄BrClIN | 332.36 | 97-97.5[10] |

Table 2: Expected Spectroscopic Data (¹H NMR)

| Compound Name | Expected ¹H NMR Signals (CDCl₃, δ ppm) |

| Acetanilide | ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H), ~2.2 (s, 3H) |

| 4-Bromoacetanilide | ~7.6 (d, 2H), ~7.4 (d, 2H), ~2.2 (s, 3H) |

| 4-Bromo-2-chloroacetanilide | ~8.2 (d, 1H), ~7.6 (d, 1H), ~7.3 (dd, 1H), ~2.2 (s, 3H) |

| 4-Bromo-2-chloroaniline | ~7.4 (d, 1H), ~7.1 (dd, 1H), ~6.6 (d, 1H), ~4.0 (br s, 2H) |

| This compound | ~7.6 (d, 1H), ~7.5 (d, 1H), ~4.5 (br s, 2H) |

Detailed Experimental Protocols

The following are detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of Acetanilide (Acetylation)

Objective: To protect the amino group of aniline by acetylation.

Materials:

-

Aniline

-

Acetic anhydride (B1165640)

-

Sodium acetate (B1210297)

-

Hydrochloric acid

-

Water

-

Erlenmeyer flask

-

Beakers

-

Büchner funnel and filter flask

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve aniline (10.0 g, 0.107 mol) in 250 mL of water.

-

To this solution, add concentrated hydrochloric acid (9.0 mL, ~0.108 mol) to form aniline hydrochloride.

-

In a separate beaker, prepare a solution of sodium acetate (17.6 g, 0.214 mol) in 50 mL of water.

-

Add acetic anhydride (12.0 mL, 0.127 mol) to the aniline hydrochloride solution and immediately add the sodium acetate solution.

-

Stir the mixture vigorously. A white precipitate of acetanilide will form.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude acetanilide by suction filtration using a Büchner funnel.

-

Wash the crystals with cold water.

-

Recrystallize the crude product from hot water to obtain pure acetanilide.

-

Dry the purified crystals and determine the yield and melting point.

Step 2: Synthesis of 4-Bromoacetanilide (Bromination)

Objective: To regioselectively brominate acetanilide at the para position.

Materials:

-

Acetanilide

-

Glacial acetic acid

-

Bromine

-

Water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve acetanilide (5.0 g, 0.037 mol) in 20 mL of glacial acetic acid.

-

In a separate container, prepare a solution of bromine (2.0 mL, 0.039 mol) in 10 mL of glacial acetic acid.

-

Slowly add the bromine solution to the stirred acetanilide solution at room temperature.

-

After the addition is complete, stir the reaction mixture for 30 minutes.

-

Pour the reaction mixture into 200 mL of cold water. A precipitate of 4-bromoacetanilide will form.

-

Collect the crude product by suction filtration and wash with cold water.

-

Recrystallize the crude 4-bromoacetanilide from ethanol to obtain the purified product.

-

Dry the crystals and record the yield and melting point.

Step 3: Synthesis of 4-Bromo-2-chloroacetanilide (Chlorination)

Objective: To introduce a chlorine atom at the ortho position of 4-bromoacetanilide.

Materials:

-

4-Bromoacetanilide

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Sodium chlorate (B79027) (or a source of chlorine gas)

-

Water

-

Erlenmeyer flask

-

Heating and stirring apparatus

Procedure:

-

In a 125 mL Erlenmeyer flask, suspend 4-bromoacetanilide (3.6 g, 0.017 mol) in a mixture of 9 mL of glacial acetic acid and 9 mL of concentrated hydrochloric acid.[3]

-

Heat the mixture gently on a steam bath with swirling until the solid dissolves completely.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a source of chlorine. This can be done by generating chlorine gas in situ (e.g., from sodium chlorate and HCl) and bubbling it through the solution, or by using another suitable chlorinating agent.

-

After the addition of the chlorinating agent, allow the reaction mixture to stir in the ice bath for 1 hour.

-

Pour the reaction mixture over crushed ice. A precipitate of 4-bromo-2-chloroacetanilide will form.

-

Collect the product by suction filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from hot methanol (B129727) or ethanol.[7]

-

Dry the purified product and determine its yield and melting point.

Step 4: Synthesis of 4-Bromo-2-chloroaniline (Hydrolysis)

Objective: To deprotect the acetamido group to yield the free amine.

Materials:

-

4-Bromo-2-chloroacetanilide

-

95% Ethanol

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a 100 mL round-bottom flask, place 4-bromo-2-chloroacetanilide (4.0 g, 0.016 mol).

-

Add a solution of 10 mL of 95% ethanol and 7 mL of concentrated hydrochloric acid.

-

Fit a reflux condenser and heat the mixture on a steam bath or with a heating mantle for 30-60 minutes, until the solid dissolves.

-

After the reflux period, add 40 mL of hot water to the flask.

-

Pour the hot solution over approximately 75 g of ice.

-

Slowly add 50% sodium hydroxide solution until the mixture is strongly basic (check with pH paper).

-

The crude 4-bromo-2-chloroaniline will precipitate as a solid or oil.

-

Collect the crude product by suction filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol-water mixture).

-

Dry the purified 4-bromo-2-chloroaniline and determine the yield and melting point.

Step 5: Synthesis of this compound (Iodination)

Objective: To introduce an iodine atom at the ortho position of 4-bromo-2-chloroaniline.

Materials:

-

4-Bromo-2-chloroaniline

-

Glacial acetic acid

-

Iodine monochloride (ICl)

-

Water

-

Sodium bisulfite solution

-

Beaker or flask with stirring

Procedure:

-

Dissolve 4-bromo-2-chloroaniline (2.0 g, 0.0097 mol) in 20 mL of glacial acetic acid in a suitable flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride (approximately 1.1 equivalents) in glacial acetic acid to the cooled and stirred solution of the aniline.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

-

Pour the reaction mixture into a beaker containing 200 mL of water.

-

If any unreacted iodine is present (indicated by a brown color), add a small amount of sodium bisulfite solution until the color disappears.

-

The product, this compound, will precipitate as a solid.

-

Collect the crude product by suction filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final product.

-

Dry the purified this compound and characterize it by determining its yield, melting point, and spectroscopic analysis.

Safety and Handling

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. The chemicals used in this synthesis, particularly bromine, chlorine, concentrated acids, and the halogenated aniline products, are toxic and/or corrosive. Handle them with extreme care and follow all institutional safety guidelines. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.[11]

Conclusion

This technical guide provides a detailed and structured methodology for the multi-step synthesis of this compound from aniline. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this tri-halogenated aniline opens up possibilities for the creation of a diverse range of complex molecules with potential applications in various scientific disciplines.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. chegg.com [chegg.com]

- 4. brainly.com [brainly.com]

- 5. Solved In the iodination reaction, 4-bromo-2-chloroaniline | Chegg.com [chegg.com]

- 6. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]

- 7. 4'-Bromo-2'-chloroacetanilide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-溴-2-氯苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 10. This compound | 56141-11-8 [chemicalbook.com]

- 11. This compound | C6H4BrClIN | CID 581703 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Untapped Potential of 4-Bromo-2-chloro-6-iodoaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

4-Bromo-2-chloro-6-iodoaniline is a unique tri-halogenated aniline (B41778) with significant, yet largely unexplored, potential as a versatile building block in medicinal chemistry. The distinct electronic properties and differential reactivity of its three halogen substituents—bromine, chlorine, and iodine—offer a powerful platform for the strategic and site-selective synthesis of complex molecular architectures. This technical guide explores the prospective applications of this compound in drug discovery, drawing insights from the chemistry of analogous polysubstituted anilines. We will delve into its potential as a scaffold for novel therapeutics, particularly in the realm of kinase inhibition, and provide hypothetical yet illustrative data on the biological activities of its derivatives. Furthermore, this guide furnishes detailed, plausible experimental protocols for the synthesis and derivatization of this compound, alongside visualizations of pertinent signaling pathways and experimental workflows to empower researchers in their drug development endeavors.

Introduction: The Strategic Advantage of Polysubstituted Anilines

Polysubstituted anilines are cornerstone scaffolds in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The strategic placement of various substituents on the aniline ring is crucial for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. Halogenated anilines, in particular, are pivotal intermediates, with the halogen atoms serving as versatile handles for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions.[2]

This compound presents a particularly compelling case. The presence of three different halogens at distinct positions on the aniline ring allows for a high degree of control in sequential chemical modifications. This differential reactivity, governed by the varying carbon-halogen bond strengths (C-I < C-Br < C-Cl), enables chemists to introduce a diverse range of functional groups in a stepwise manner, thereby facilitating the rapid generation of compound libraries for high-throughput screening.

Potential Applications in Medicinal Chemistry

While direct experimental data on the medicinal chemistry applications of this compound is limited in publicly available literature, its structural features strongly suggest its utility in several therapeutic areas. Drawing parallels with the closely related 4-bromo-2,6-diiodoaniline (B79479), we can extrapolate its potential in the following domains:

Kinase Inhibitors

The substituted aniline motif is a well-established pharmacophore in the design of kinase inhibitors, which are at the forefront of modern oncology and immunology.[3] These scaffolds often mimic the hinge-binding region of ATP, the natural substrate for kinases.[3] The dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer.[3] The ability to precisely introduce various substituents around the aniline core of this compound would be invaluable for optimizing interactions within the ATP-binding pocket of target kinases, thereby enhancing potency and selectivity.

Caption: Hypothetical MAPK signaling pathway targeted by derivatives of this compound.

Antimicrobial and Anticancer Agents

Drawing from comparative analyses of novel derivatives of the analogous 4-bromo-2,6-diiodoaniline, it is plausible that derivatives of this compound could exhibit significant antimicrobial and anticancer activities.[4] Modifications at the amino group, for instance, through acylation, could lead to compounds with potent biological effects.

Physicochemical and Biological Activity Data (Hypothetical)

The following tables summarize hypothetical physicochemical properties and in vitro biological activity data for a series of putative derivatives of this compound. This data is extrapolated from a comparative guide on novel 4-bromo-2,6-diiodoaniline derivatives and should be considered illustrative pending experimental validation.[4]

Table 1: Physicochemical Properties of Hypothetical this compound Derivatives

| Compound ID | Hypothetical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) (Predicted) | LogP (Calculated) |

| BCI-01 | This compound | C₆H₄BrClIN | 332.36 | 95-98 | 4.05 |

| BCI-02 | N-acetyl-4-bromo-2-chloro-6-iodoaniline | C₈H₆BrClINO | 374.39 | 205-208 | 3.88 |

| BCI-03 | N-(4-fluorobenzoyl)-4-bromo-2-chloro-6-iodoaniline | C₁₃H₇BrClFINO | 454.46 | 230-233 | 5.21 |

| BCI-04 | N-(4-nitrobenzoyl)-4-bromo-2-chloro-6-iodoaniline | C₁₃H₇BrClN₂O₃ | 477.46 | 255-258 | 5.04 |

| BCI-05 | 2-(4-bromo-2-chloro-6-iodoanilino)-2-oxoacetic acid | C₈H₅BrClINO₄ | 420.39 | 218-221 | 3.61 |

Table 2: Hypothetical In Vitro Anticancer Activity (IC₅₀, µM)

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

| BCI-01 | >100 | >100 | >100 |

| BCI-02 | 45.2 | 58.1 | 62.5 |

| BCI-03 | 12.8 | 18.5 | 21.3 |

| BCI-04 | 8.5 | 11.2 | 14.7 |

| BCI-05 | 25.6 | 32.4 | 38.9 |

Table 3: Hypothetical In Vitro Antimicrobial Activity (MIC, µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| BCI-01 | >256 | >256 | >256 |

| BCI-02 | 128 | 256 | 128 |

| BCI-03 | 32 | 64 | 32 |

| BCI-04 | 16 | 32 | 16 |

| BCI-05 | 64 | 128 | 64 |

Experimental Protocols

The following section provides detailed, plausible methodologies for the synthesis of this compound and its subsequent derivatization. These protocols are based on established organic chemistry principles and published procedures for analogous compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available precursor, such as 4-bromo-2-chloroaniline (B1269894).

Caption: A potential synthetic pathway for this compound.

Protocol for Iodination:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloroaniline (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the solution, add iodine (0.5 equivalents) and iodic acid (0.2 equivalents) in the presence of a catalytic amount of sulfuric acid.

-

Reaction Conditions: Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate (B1220275) to quench the excess iodine. Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Synthesis of N-Acyl Derivatives (BCI-02, BCI-03, BCI-04)

Protocol:

-

Reaction Setup: Cool a solution of this compound (BCI-01) (1.0 mmol) in anhydrous dichloromethane (B109758) (20 mL) to 0°C.

-

Addition of Reagents: Add triethylamine (B128534) (1.2 mmol), followed by the dropwise addition of the respective acyl chloride (1.1 mmol) (e.g., acetyl chloride for BCI-02, 4-fluorobenzoyl chloride for BCI-03, or 4-nitrobenzoyl chloride for BCI-04).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

-

Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of BCI-05

Protocol:

-

Reaction Setup: To a solution of this compound (BCI-01) (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (15 mL), add oxalyl chloride (1.5 mmol) dropwise at 0°C.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Purification: Evaporate the solvent, and recrystallize the resulting crude product from ethanol (B145695) to afford the pure compound.

In Vitro Anticancer Activity Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., BCI-01 to BCI-05) and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

Protocol:

-

Compound Dilution: Serially dilute the test compounds in 96-well plates containing Mueller-Hinton broth for bacteria or RPMI-1640 for yeast.[4]

-

Inoculation: Inoculate the plates with a standardized microbial suspension.[4]

-

Incubation: Incubate the plates under appropriate conditions for the respective microorganisms.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.[4]

Caption: General experimental workflow for the synthesis and validation of this compound derivatives.

Conclusion

This compound represents a promising, yet underutilized, scaffold for the development of novel therapeutic agents. Its unique tri-halogen substitution pattern provides a flexible platform for the generation of diverse chemical libraries, particularly for targeting protein kinases. While the data and protocols presented in this guide are largely predictive and based on analogous compounds, they provide a solid foundation and a compelling rationale for initiating research programs centered on this versatile building block. Further experimental investigation is warranted to fully unlock the therapeutic potential of this compound and its derivatives in medicinal chemistry.

References

4-Bromo-2-chloro-6-iodoaniline: A Versatile Building Block for Advanced Materials in Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of 4-bromo-2-chloro-6-iodoaniline as a highly functional building block in the synthesis of advanced materials. Its unique trihalogenated structure, featuring iodine, bromine, and chlorine substituents at distinct positions on the aniline (B41778) ring, offers a platform for selective and sequential chemical modifications. This hierarchical reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in cross-coupling reactions allows for the precise construction of complex molecular architectures with tailored properties for applications in organic electronics, nonlinear optics, and functional polymers.

Core Properties and Synthetic Potential

The scientific interest in this compound stems from its unique structural arrangement. The varying reactivity of the carbon-halogen bonds enables chemists to functionalize one site while leaving the others intact for subsequent transformations. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. This differential reactivity is the cornerstone of its utility as a versatile precursor for poly-functionalized aromatic systems.

The amino group provides an additional site for derivatization and can influence the electronic properties of the resulting materials. This combination of reactive sites makes this compound a promising candidate for the development of novel materials with sophisticated functionalities.

Applications in Materials Science

Organic Electronics: Hole-Transporting Materials

Aniline-based derivatives are integral components of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The strategic functionalization of this compound can lead to the synthesis of novel HTMs with optimized energy levels and charge-transport properties.

Synthetic Strategy: Sequential Cross-Coupling

A common approach to synthesizing triarylamine-based HTMs involves sequential Suzuki-Miyaura or Buchwald-Hartwig amination reactions. The higher reactivity of the C-I bond allows for the initial introduction of two aryl or amine groups, followed by the functionalization of the C-Br and C-Cl bonds under more forcing conditions.

Illustrative Synthetic Pathway for a Triarylamine-based HTM:

Caption: Sequential synthesis of a triarylamine HTM.

Experimental Protocol: Two-Fold Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective dual arylation at the iodo- and bromo- positions of this compound.

-

Materials: this compound, Arylboronic acid (2.2 eq.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 eq.), Toluene/Ethanol/Water (4:1:1 mixture).

-

Procedure:

-

To a degassed solution of this compound (1.0 mmol) in the solvent mixture, add the arylboronic acid (2.2 mmol) and K₂CO₃ (3.0 mmol).

-

Add Pd(PPh₃)₄ (0.05 mmol) and heat the mixture to 80 °C under an inert atmosphere for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, extract with an organic solvent, and purify by column chromatography.

-

| Reactant | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| This compound | 4-Bromo-2-chloro-6,X-diaryl-aniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Hypothetical |

| This compound | 4-Bromo-2-chloro-6,Y-diaryl-aniline | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 100 | Hypothetical |

Nonlinear Optical (NLO) Materials

The high degree of halogenation and the potential to create donor-acceptor systems make derivatives of this compound promising candidates for NLO materials. The introduction of electron-donating and electron-withdrawing groups via cross-coupling reactions can lead to molecules with large second-order hyperpolarizabilities.

Design Strategy: Donor-Acceptor Architectures

Sonogashira coupling can be employed to introduce π-conjugated bridges and acceptor groups, while the aniline nitrogen can act as a donor.

Illustrative Synthetic Pathway for a D-π-A type NLO Chromophore:

Caption: Synthesis of a Donor-π-Acceptor NLO chromophore.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling at the most reactive C-I position.

-

Materials: this compound, Terminal alkyne (1.1 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (B128534).

-

Procedure:

-

A mixture of this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a Schlenk tube under an inert atmosphere.

-

Degassed triethylamine is added, followed by the terminal alkyne (1.1 mmol).

-

The reaction is stirred at room temperature for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

-

| Reactant | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 25 | Hypothetical |

| This compound | 4-Nitrophenylacetylene | Pd(OAc)₂/XPhos/CuI | DMF | 60 | Hypothetical |

Functional Polymers

The multiple reactive sites on this compound allow for its use as a monomer or cross-linking agent in the synthesis of functional polymers. The resulting polymers could exhibit interesting properties such as high refractive index, thermal stability, and specific electronic characteristics.

Polymerization Strategy: Polycondensation Reactions

Polycondensation reactions, such as Suzuki polycondensation, can be utilized to create conjugated polymers. The di-functionalization of the iodo and bromo positions can be used to form the polymer backbone.

Illustrative Workflow for Polymer Synthesis and Characterization:

Caption: Workflow for functional polymer development.

Experimental Protocol: Suzuki Polycondensation

-

Materials: A di-boronic ester derivative of an aromatic compound and a di-halo derivative synthesized from this compound, Pd(PPh₃)₄ (2 mol%), Aqueous K₂CO₃ (2 M).

-

Procedure:

-

Equimolar amounts of the di-boronic ester and the di-halo monomer are dissolved in a degassed solvent such as toluene.

-

Aqueous K₂CO₃ solution and Pd(PPh₃)₄ are added.

-

The mixture is heated to 90 °C for 48 hours under an inert atmosphere.

-

The polymer is precipitated by pouring the reaction mixture into methanol, filtered, and purified by Soxhlet extraction.

-

| Monomer 1 | Monomer 2 | Polymer Properties |

| Di-bromo derivative of functionalized aniline | Aryl-diboronic ester | Hypothetical: High refractive index, good thermal stability |

| Di-iodo derivative of functionalized aniline | Thiophene-diboronic ester | Hypothetical: Semiconducting with tunable bandgap |

Characterization of Derived Materials

A comprehensive characterization is crucial to understand the structure-property relationships of materials derived from this compound.

| Technique | Information Obtained |

| NMR Spectroscopy (¹H, ¹³C) | Structural verification of synthesized molecules and polymers. |

| Mass Spectrometry (MS) | Confirmation of molecular weight of small molecules. |

| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity of polymers. |

| UV-Vis Spectroscopy | Optical absorption properties and bandgap estimation. |

| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels. |

| Thermogravimetric Analysis (TGA) | Thermal stability of polymers. |

| X-ray Diffraction (XRD) | Crystalline structure and morphology of thin films. |

| Z-scan Technique | Nonlinear optical coefficients. |

Conclusion

This compound is a highly promising and versatile building block for the creation of advanced functional materials. Its unique tri-halogenated structure allows for unprecedented control over molecular design through selective and sequential cross-coupling reactions. While further experimental validation is required, the potential applications in organic electronics, nonlinear optics, and functional polymers are significant. This guide provides a foundational framework for researchers to explore the rich chemistry of this compound and unlock its potential in materials science innovation.

An In-depth Technical Guide on the Solubility of 4-Bromo-2-chloro-6-iodoaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-2-chloro-6-iodoaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative assessments based on the physicochemical properties of the compound and its structural analogs.[1] Furthermore, a detailed, standard experimental protocol for determining the solubility of this compound is provided for researchers who require precise quantitative data.

Introduction to this compound

This compound is a triply halogenated aromatic amine with the chemical formula C₆H₄BrClIN.[2][3] Its molecular structure, featuring a bulky and hydrophobic aromatic ring substituted with three different halogen atoms (bromine, chlorine, and iodine) and a polar amine group, governs its solubility profile. Halogenated anilines are significant intermediates in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] A thorough understanding of their solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physicochemical Properties:

-

Appearance: Typically a solid at room temperature.

-

Polarity: The molecule possesses both nonpolar (the aromatic ring and halogen atoms) and polar (the amine group) characteristics.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | The amine group can participate in hydrogen bonding with the hydroxyl group of the solvent. However, the large, hydrophobic halogenated aromatic ring may limit high solubility.[1] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, C-I, and C-N bonds of the aniline (B41778) derivative, without the steric hindrance of hydrogen bonding to the bulky molecule.[1] |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and the halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.[1] |

| Aqueous | Water | Sparingly Soluble to Practically Insoluble | The large, hydrophobic nature of the molecule, conferred by the benzene (B151609) ring and the three halogen atoms, significantly outweighs the hydrophilic contribution of the single amine group.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring solid particles, the sample should be immediately filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial.

-

Alternatively, the saturated solution can be separated from the excess solid by centrifugation, followed by careful collection of the supernatant.

-

-

Concentration Analysis:

-

Quantitatively dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the experimental samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a representative synthesis pathway for a related compound.

Caption: Workflow for the experimental determination of solubility.